molecular formula C12H17NO2 B2995589 2-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol CAS No. 202198-95-6

2-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol

Cat. No.: B2995589
CAS No.: 202198-95-6
M. Wt: 207.273
InChI Key: XCYNNUVNWMBQHV-UHFFFAOYSA-N
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Description

2-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)phenol (CAS: 202198-95-6) is a phenolic compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . Its structure comprises a phenol core substituted with an aminomethyl group linked to a tetrahydrofuran-2-ylmethyl moiety. The compound is listed as a pharmaceutical building block, indicating relevance in synthetic chemistry .

Properties

IUPAC Name

2-[(oxolan-2-ylmethylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-12-6-2-1-4-10(12)8-13-9-11-5-3-7-15-11/h1-2,4,6,11,13-14H,3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYNNUVNWMBQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol typically involves the reaction of tetrahydrofuran-2-ylmethylamine with a phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

2-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

Table 1: Structural Comparison of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
2-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)phenol C₁₂H₁₇NO₂ 207.27 Phenol, THF-methyl-aminomethyl
2-[5-(2-Hydroxypropyl)-THF-2-yl]propionic acid t-butyl ester C₁₃H₂₂O₄ 246.18 THF, hydroxypropyl, ester
3-Amino-2-methylphenol C₇H₉NO 123.15 Phenol, amino, methyl
5,5-Dimethyl-2-(propan-2-yl)THF-3-ol C₉H₁₆O₂ 156.22 THF, dimethyl, isopropyl
2-(2-Hydroxyethyl)phenol C₈H₁₀O₂ 138.16 Phenol, hydroxyethyl
2-Nitrophenol C₆H₅NO₃ 139.11 Phenol, nitro

Key Differences and Implications

Tetrahydrofuran vs. Furan Derivatives

  • The THF ring in the target compound is saturated, enhancing conformational flexibility compared to unsaturated furan derivatives (e.g., 4-(4-hydroxybenzyl)-3-(3’-hydroxyphenethyl)furan-2(5H)-one from Pleione bulbocodioides ). Saturation may improve metabolic stability but reduce aromatic interactions in biological systems.

Amino-Methyl vs. Nitro or Hydroxyethyl Substituents The aminomethyl group in the target compound contrasts with the nitro group in 2-nitrophenol and the hydroxyethyl group in 2-(2-hydroxyethyl)phenol .

Biological Activity Context Phenolic compounds like salvianolic acid B (from Salvia miltiorrhiza) exhibit antioxidant and anti-thrombotic activities due to multiple hydroxyl groups . While the target compound’s bioactivity is undocumented, its THF moiety may influence membrane permeability, analogous to THF-containing intermediates in drug synthesis .

Biological Activity

2-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)phenol, also known by its CAS number 202198-95-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydrofuran moiety linked to a phenolic structure through an amino group. This unique structure may contribute to its biological activities, including potential anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis. This mechanism is crucial for its cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : Preliminary studies suggest that similar compounds can inhibit specific enzymes involved in cancer progression, although detailed studies on this compound are still required .
  • Cell Signaling Modulation : The compound may interact with cellular pathways that regulate cell growth and survival, potentially affecting tumor growth dynamics .

Biological Activity and Case Studies

Recent studies have highlighted the biological activity of related compounds within the same structural class:

  • Cytotoxicity Against Cancer Cell Lines : In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including chronic myelogenous leukemia and prostate cancer. For instance, a related compound exhibited an IC50 value of 3.926 µM against tumor cells, indicating promising anticancer potential.
  • Anti-inflammatory Effects : Some studies indicate that compounds with similar structures may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Comparative Analysis of Related Compounds

A comparative analysis of similar compounds reveals variations in biological activity based on structural modifications:

Compound NameIC50 (µM)Biological Activity
This compoundTBDAnticancer
Fluoro-2-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol3.926Antitumor, Anti-inflammatory

Future Directions

Research into this compound should focus on:

  • In Vivo Studies : To validate the efficacy and safety of the compound in living organisms.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

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